molecular formula C19H17ClN2 B12634358 3-(5-Chloro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline CAS No. 919786-63-3

3-(5-Chloro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline

Katalognummer: B12634358
CAS-Nummer: 919786-63-3
Molekulargewicht: 308.8 g/mol
InChI-Schlüssel: OHPWWYXYHBXUPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Chloro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a quinoline core structure substituted with a 5-chloro-3-methyl-1,2,3,4-tetrahydroisoquinoline moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Chloro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can yield tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

3-(5-Chloro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(5-chloro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: The parent compound of 3-(5-chloro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline, known for its antimalarial properties.

    Isoquinoline: A structural isomer of quinoline with similar biological activities.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

CAS-Nummer

919786-63-3

Molekularformel

C19H17ClN2

Molekulargewicht

308.8 g/mol

IUPAC-Name

3-(5-chloro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline

InChI

InChI=1S/C19H17ClN2/c1-12-9-16-15(6-4-7-17(16)20)19(22-12)14-10-13-5-2-3-8-18(13)21-11-14/h2-8,10-12,19,22H,9H2,1H3

InChI-Schlüssel

OHPWWYXYHBXUPY-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2=C(C=CC=C2Cl)C(N1)C3=CC4=CC=CC=C4N=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.